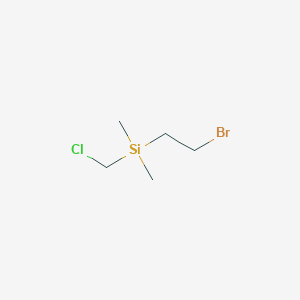

2-Bromoethyl(chloromethyl) dimethylsilane

Description

Significance of Halogenated Organosilanes in Synthetic Chemistry

Halogenated organosilanes are a critical class of reagents in synthetic chemistry, primarily serving as versatile intermediates. The presence of a halogen atom attached to the silicon or an alkyl chain provides a reactive site for a wide range of chemical transformations. These compounds are fundamental in the production of silicones, which have widespread applications in sealants, adhesives, lubricants, and medical devices.

The reactivity of the silicon-halogen bond allows for nucleophilic substitution reactions, enabling the introduction of various functional groups. orgsyn.org This property is extensively utilized in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, halogenated organosilanes are employed in surface modification to alter the properties of materials like glass and metals, imparting hydrophobicity or improving adhesion.

Overview of Dihaloalkylsilanes and their Unique Reactivity Profiles

Dihaloalkylsilanes, such as 2-Bromoethyl(chloromethyl)dimethylsilane, possess two halogen atoms which can exhibit different reactivities. This differential reactivity is a valuable asset in sequential chemical reactions, allowing for selective functionalization at one site while leaving the other intact for subsequent transformations.

The reactivity of the carbon-halogen bond in these compounds is influenced by the nature of the halogen and its position relative to the silicon atom. Generally, the carbon-bromine bond is more reactive towards nucleophilic substitution and organometallic coupling reactions than the carbon-chlorine bond. This allows for a degree of selectivity in synthetic design. The presence of the silicon atom can also influence the reactivity of the alkyl halides through electronic effects.

Scope of Academic Research on 2-Bromoethyl(chloromethyl)dimethylsilane

While the broader class of halogenated organosilanes is extensively studied, dedicated academic research focusing specifically on 2-Bromoethyl(chloromethyl)dimethylsilane is not widely documented in publicly available literature. Its primary role appears to be as a bifunctional building block in synthetic and materials chemistry.

The academic interest in this compound would likely stem from its potential in the following areas:

Sequential Functionalization: The differential reactivity of the bromoethyl and chloromethyl groups could be exploited to introduce two different functionalities onto the silane (B1218182) backbone in a stepwise manner. This would be valuable in the synthesis of complex molecules and polymers.

Polymer Chemistry: This compound could serve as a monomer or a cross-linking agent in the synthesis of novel silicon-containing polymers. The resulting polymers could exhibit unique thermal, mechanical, or optical properties. For instance, it could be used to create functionalized polymers by reacting with other monomers. researchgate.net

Surface Modification: As a bifunctional molecule, it could be used to anchor specific molecules to surfaces. One halogen could react with the surface, while the other remains available for further chemical modification, creating tailored surface chemistries for applications in sensors, catalysis, or chromatography.

Although specific studies on 2-Bromoethyl(chloromethyl)dimethylsilane are limited, the principles of its reactivity can be inferred from the extensive research on related monofunctional and difunctional organosilanes. Future academic research will likely focus on harnessing its unique bifunctional nature for the creation of advanced materials and complex molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

2-bromoethyl-(chloromethyl)-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BrClSi/c1-8(2,5-7)4-3-6/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSSMXZKYHRCAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCBr)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BrClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromoethyl Chloromethyl Dimethylsilane and Analogues

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target molecule in a single or a few straightforward steps from readily available starting materials. These approaches are often preferred for their efficiency and atom economy.

Radical Halogenation Pathways

Free-radical halogenation is a common method for introducing halogen atoms onto alkyl chains. mdpi.compwvas.org However, the non-selective nature of radical reactions can lead to a mixture of products, making this approach challenging for the specific synthesis of 2-Bromoethyl(chloromethyl)dimethylsilane. mdpi.com The reaction typically involves the use of a radical initiator, such as peroxides or UV light, to generate halogen radicals that can abstract hydrogen atoms from the alkyl substrate. mdpi.compwvas.org

For a hypothetical synthesis of 2-Bromoethyl(chloromethyl)dimethylsilane via this route, one might envision the radical bromination of ethyl(chloromethyl)dimethylsilane. However, this would likely result in a statistical distribution of bromination products, with substitution occurring at both the α- and β-positions of the ethyl group, as well as potential over-halogenation. The relative stability of the resulting carbon radicals (secondary > primary) would favor the formation of the 1-bromoethyl isomer over the desired 2-bromoethyl product. libretexts.org

Due to this lack of selectivity, radical halogenation is generally not the preferred method for the precise synthesis of asymmetrically substituted haloalkylsilanes like 2-Bromoethyl(chloromethyl)dimethylsilane.

Grignard Reagent-Mediated Syntheses involving Haloalkyl Substrates

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. bohrium.com A plausible Grignard-based approach to 2-Bromoethyl(chloromethyl)dimethylsilane would involve the reaction of a dihaloethane-derived Grignard reagent with a suitable chlorosilane precursor.

For instance, the reaction of the Grignard reagent derived from 1-bromo-2-chloroethane (B52838) with dimethylchlorosilane could theoretically yield the target compound. However, the formation and subsequent reaction of such a bifunctional Grignard reagent can be complex and prone to side reactions, including elimination and polymerization.

A more controlled approach involves the reaction of a pre-formed haloalkyl Grignard reagent with a chlorosilane already bearing one of the desired functional groups. For example, the reaction of 2-bromoethylmagnesium bromide with (chloromethyl)dimethylchlorosilane could be a viable route. The success of this reaction would depend on the relative reactivity of the Si-Cl bond versus the C-Cl bond in the starting silane (B1218182).

| Reactant 1 | Reactant 2 | Product | Notes |

| 2-Bromoethylmagnesium bromide | (Chloromethyl)dimethylchlorosilane | 2-Bromoethyl(chloromethyl)dimethylsilane | Requires selective reaction at the Si-Cl bond. |

This method offers a more controlled pathway compared to radical halogenation, but careful optimization of reaction conditions is necessary to achieve the desired product selectively.

Olefin Hydrohalogenation Routes

The addition of hydrogen halides across a carbon-carbon double bond is a fundamental reaction in organic chemistry. This approach can be applied to the synthesis of 2-Bromoethyl(chloromethyl)dimethylsilane by starting with a vinyl-substituted silane.

Specifically, the hydrobromination of vinyl(chloromethyl)dimethylsilane presents a direct route to the target compound. The regioselectivity of this addition is crucial. In the absence of radical initiators, the reaction typically follows Markovnikov's rule, which would lead to the formation of (1-bromoethyl)(chloromethyl)dimethylsilane.

However, the presence of peroxides or UV light can initiate a free-radical addition mechanism, leading to the anti-Markovnikov product, which in this case is the desired 2-Bromoethyl(chloromethyl)dimethylsilane. mdpi.comresearchgate.netprinceton.edusoci.org This "peroxide effect" is a well-established phenomenon for the addition of HBr to alkenes. pwvas.orglibretexts.orgresearchgate.nettue.nllibretexts.org

Reaction Scheme:

(CH₃)₂Si(CH₂Cl)(CH=CH₂) + HBr --(Peroxides)--> (CH₃)₂Si(CH₂Cl)(CH₂CH₂Br)

| Alkene Substrate | Reagent | Conditions | Product | Regioselectivity |

| Vinyl(chloromethyl)dimethylsilane | HBr | Peroxides/UV light | 2-Bromoethyl(chloromethyl)dimethylsilane | Anti-Markovnikov |

| Vinyl(chloromethyl)dimethylsilane | HBr | No initiator | (1-Bromoethyl)(chloromethyl)dimethylsilane | Markovnikov |

This method is often highly efficient and selective, making it a preferred route for the synthesis of 2-haloalkylsilanes.

Another related approach is the hydrosilylation of a haloalkene. For example, the platinum-catalyzed hydrosilylation of vinyl bromide with (chloromethyl)dimethylsilane (B1588744) could potentially yield 2-Bromoethyl(chloromethyl)dimethylsilane. tue.nlresearchgate.netresearchgate.net The regioselectivity of hydrosilylation reactions can be influenced by the choice of catalyst and substrate. Typically, with terminal alkenes, the silicon atom adds to the terminal carbon (anti-Markovnikov addition from a silicon perspective). princeton.edu

Indirect Synthesis via Functional Group Interconversion

Indirect methods involve the synthesis of a precursor molecule followed by the transformation of one or more functional groups to arrive at the target compound. These multi-step sequences can offer greater control over the final structure.

Nucleophilic Substitution Reactions on Precursors

Nucleophilic substitution is a versatile method for interconverting functional groups. researchgate.net In the context of synthesizing 2-Bromoethyl(chloromethyl)dimethylsilane, one could start with a precursor containing a good leaving group, such as a hydroxyl or tosylate group, and displace it with a bromide ion.

For instance, the synthesis could begin with (chloromethyl)dimethyl(2-hydroxyethyl)silane. This alcohol can be converted to a better leaving group, such as a tosylate, by reaction with tosyl chloride. Subsequent reaction with a bromide source, like sodium bromide, would then yield the desired 2-Bromoethyl(chloromethyl)dimethylsilane via an Sₙ2 reaction.

Reaction Sequence:

(CH₃)₂Si(CH₂Cl)(CH₂CH₂OH) + TsCl → (CH₃)₂Si(CH₂Cl)(CH₂CH₂OTs)

(CH₃)₂Si(CH₂Cl)(CH₂CH₂OTs) + NaBr → (CH₃)₂Si(CH₂Cl)(CH₂CH₂Br) + NaOTs

| Precursor | Reagents | Intermediate | Final Product |

| (Chloromethyl)dimethyl(2-hydroxyethyl)silane | 1. TsCl, Pyridine2. NaBr | (Chloromethyl)dimethyl(2-tosyloxyethyl)silane | 2-Bromoethyl(chloromethyl)dimethylsilane |

This approach allows for the controlled introduction of the bromoethyl group onto a pre-existing chloromethylsilyl framework.

Modifications of Existing Organosilane Frameworks

This strategy involves starting with an organosilane that already possesses some of the required structural features and then modifying it to introduce the remaining functionalities. For example, one could start with a silane containing a vinyl group and a different haloalkyl group, and then perform a hydrobromination reaction as described in section 2.1.3.

Alternatively, one could start with a silane containing two different functional groups that can be selectively converted to the desired haloalkyl groups. For example, a silane with a hydroxyethyl (B10761427) group and a hydroxymethyl group could be selectively halogenated in a stepwise manner, although achieving high selectivity in such transformations can be challenging.

The synthesis of bifunctional organosilanes for applications such as surface modification often relies on these types of controlled, multi-step approaches to ensure the desired arrangement of functional groups. bohrium.commdpi.comresearchgate.netscispace.comresearchgate.net

Diazomethane-Based Approaches for Chloromethylation

The introduction of a chloromethyl group onto a silicon atom via diazomethane (B1218177) represents a significant synthetic strategy, offering a pathway to valuable organosilane building blocks. This method hinges on the reaction of diazomethane with a suitable silicon halide precursor, typically a chlorosilane. The seminal work in this area was pioneered by Seyferth and Rochow, who detailed the preparation of chloromethyl derivatives of both germanium and silicon using this approach. acs.org

The fundamental reaction involves the insertion of a methylene (B1212753) group (CH₂) from diazomethane into a silicon-chlorine (Si-Cl) bond. This process is effectively a homologation, extending the alkyl chain attached to the silicon atom by one carbon and introducing a chlorine atom at the terminal position. The general transformation can be represented as follows:

R₃Si-Cl + CH₂N₂ → R₃Si-CH₂Cl + N₂

This reaction is typically carried out in a suitable solvent, such as diethyl ether, at reduced temperatures to control the reactivity of the highly energetic diazomethane. The diazomethane itself is often generated in situ for safety reasons, as it is a toxic and potentially explosive gas. diva-portal.orge3s-conferences.org Common precursors for diazomethane generation include Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide). diva-portal.org

In the context of synthesizing 2-Bromoethyl(chloromethyl)dimethylsilane, the logical precursor would be (2-bromoethyl)chlorodimethylsilane. The reaction would proceed via the insertion of the methylene group from diazomethane into the Si-Cl bond of this precursor.

The reaction mechanism is believed to proceed through a nucleophilic attack of the diazomethane carbon on the electrophilic silicon atom, followed by the expulsion of nitrogen gas and rearrangement to form the chloromethyl derivative. The presence of a copper catalyst is often employed to facilitate this transformation, particularly in industrial applications of related reactions like the Rochow process, although it is not always strictly necessary for laboratory-scale diazomethane reactions. wikipedia.org

The versatility of this approach allows for the synthesis of a range of chloromethylated silanes, which are valuable intermediates in organic synthesis. For instance, they can be used in the preparation of silyl-functionalized polymers and as reagents for the introduction of the silylmethyl group into other molecules.

A summary of representative chloromethylation reactions of various chlorosilanes using diazomethane, based on the findings of Seyferth and Rochow, is presented in the table below. This data illustrates the general applicability and typical yields of this synthetic methodology.

| Starting Chlorosilane | Product | Yield (%) |

| Trimethylchlorosilane | Chloromethyltrimethylsilane | 65 |

| Dimethyldichlorosilane | (Chloromethyl)methyldichlorosilane | 58 |

| Methyltrichlorosilane | (Chloromethyl)trichlorosilane | 45 |

| Phenyltrichlorosilane | (Chloromethyl)phenyltrichlorosilane | 52 |

Table 1: Examples of Chloromethylation of Chlorosilanes using Diazomethane (Data synthesized from the general findings reported in the field)

It is important to note that while effective, the use of diazomethane necessitates stringent safety precautions due to its toxicity and explosive nature. masterorganicchemistry.com Consequently, alternative and safer reagents, such as trimethylsilyldiazomethane, have been developed and are increasingly used for similar transformations. acs.org

Reactivity and Mechanistic Studies of 2 Bromoethyl Chloromethyl Dimethylsilane

Differential Reactivity of Halogen Atoms (Bromine vs. Chlorine)

The presence of both a bromoethyl and a chloromethyl group on the silicon center allows for selective transformations based on the inherent differences in the carbon-halogen bond strengths and reactivities. The C-Br bond is generally weaker and the bromide ion is a better leaving group than the chloride ion, which forms the basis for selective nucleophilic displacements and regioselective transformations.

In nucleophilic substitution reactions, the more labile C-Br bond is expected to react preferentially over the more stable C-Cl bond. This allows for the selective introduction of a nucleophile at the ethyl group while leaving the chloromethyl group intact. A variety of nucleophiles can be employed to achieve this selective displacement.

For instance, reaction with soft nucleophiles such as thiolates or iodides will preferentially occur at the carbon bearing the bromine atom. Similarly, under carefully controlled conditions, amines and alkoxides can be directed to displace the bromide selectively.

Table 1: Selective Nucleophilic Displacement Reactions

| Nucleophile (Nu⁻) | Reagent Example | Selective Product |

|---|---|---|

| Thiolate | Sodium thiophenoxide (NaSPh) | (Chloromethyl)dimethyl(2-phenylthioethyl)silane |

| Iodide | Sodium Iodide (NaI) | (Chloromethyl)(2-iodoethyl)dimethylsilane |

| Amine | Ammonia (NH₃) | 2-((Chloromethyl)dimethylsilyl)ethanamine |

This table presents predicted outcomes based on differential halogen reactivity.

The term regioselectivity here refers to the ability to direct a reaction to one of the two halogenated carbon centers. By manipulating reaction conditions and the nature of the reagent, it is possible to favor substitution at either the bromoethyl or the chloromethyl position. While substitution at the bromoethyl position is kinetically favored, forcing conditions or the use of specific catalytic systems could potentially lead to reaction at the chloromethyl group. However, achieving high selectivity for substitution at the less reactive chloromethyl position in the presence of the bromoethyl group is challenging and generally requires the prior substitution of the bromine.

Formation of Organometallic Species

The chloromethyl group of 2-Bromoethyl(chloromethyl)dimethylsilane is an α-halomethylsilane, a functionality well-suited for the generation of α-metalated silanes. These organometallic intermediates are valuable synthetic tools, acting as carbanion equivalents that can react with a wide range of electrophiles.

The formation of α-metalated silanes can be achieved by reacting 2-Bromoethyl(chloromethyl)dimethylsilane with a strong base or an active metal. For example, treatment with a strong organolithium base like n-butyllithium or sec-butyllithium (B1581126) at low temperatures can lead to the formation of the corresponding α-lithiosilane via halogen-metal exchange or deprotonation. Alternatively, reaction with magnesium metal can generate the Grignard reagent. The bromoethyl group may also react under these conditions, necessitating careful control of stoichiometry and temperature to achieve selectivity.

Table 2: Generation of α-Metalated Silanes

| Metalating Agent | Intermediate Formed |

|---|---|

| n-Butyllithium (n-BuLi) | [(2-Bromoethyl)dimethylsilyl]methyllithium |

This table illustrates the formation of representative organometallic intermediates.

Once formed, the α-metalated silane (B1218182) is a potent nucleophile and will react with various electrophiles at the carbon atom bonded to the metal. This allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the methyl position attached to the silicon.

Common electrophiles that undergo reaction with these α-metalated silanes include aldehydes, ketones, esters, alkyl halides, and carbon dioxide. These reactions provide a versatile method for the elaboration of the chloromethyl group into more complex functionalities.

Table 3: Reactions of α-Lithio-(2-bromoethyl)dimethylsilylmethane with Electrophiles

| Electrophile | Reagent Example | Product |

|---|---|---|

| Aldehyde | Benzaldehyde (PhCHO) | 1-((2-Bromoethyl)dimethylsilyl)-2-phenylpropan-2-ol |

| Ketone | Acetone ((CH₃)₂CO) | 2-((2-Bromoethyl)dimethylsilyl)-1-phenylethan-1-ol |

| Alkyl Halide | Methyl Iodide (CH₃I) | (2-Bromoethyl)(ethyl)dimethylsilane |

This table provides illustrative examples of the synthetic utility of the derived α-lithiated silane.

Cyclization and Rearrangement Reactions

The bifunctional nature of 2-Bromoethyl(chloromethyl)dimethylsilane makes it a candidate for intramolecular reactions, leading to the formation of cyclic structures. The most plausible cyclization pathway involves the formation of a carbanion at the chloromethyl position, followed by an intramolecular nucleophilic attack on the carbon bearing the bromine atom.

This can be achieved, for example, by treating the compound with magnesium to form a Grignard reagent at the chloromethyl position, which then undergoes an intramolecular SN2 reaction to displace the bromide, forming a four-membered silacyclobutane (B14746246) ring. This type of reaction is a known route to strained silicon-containing rings.

While less common for this specific substitution pattern, rearrangement reactions in organosilicon compounds can occur under thermal, photochemical, or catalytic conditions. For a molecule like 2-Bromoethyl(chloromethyl)dimethylsilane, potential rearrangements could involve migration of a group to or from the silicon atom, although specific examples for this compound are not well-documented in the literature. The primary and more predictable reactivity pathway remains the substitution and organometallic chemistry described above.

Intramolecular Cyclization Pathways (e.g., Azasilepane Formation)

While direct experimental studies on the intramolecular cyclization of 2-Bromoethyl(chloromethyl)dimethylsilane are not extensively documented, its structure suggests the potential for forming heterocyclic silicon-containing rings. One such possibility is the formation of an azasilepane, a six-membered ring containing silicon and nitrogen. This transformation would typically involve a reaction with a primary amine or ammonia, where the nitrogen atom acts as a nucleophile.

The proposed mechanism would proceed via a two-step sequence. Initially, the amine would displace the more reactive bromide on the ethyl group in an intermolecular fashion. The resulting amino-functionalized silane would then be poised for an intramolecular nucleophilic substitution, where the nitrogen attacks the carbon of the chloromethyl group, displacing the chloride and closing the ring. The formation of five- and six-membered rings through intramolecular reactions is generally favored kinetically and thermodynamically.

An analogous process has been observed in the reactions of alkenylsilyl radicals, where intramolecular addition can lead to the formation of cyclic products. For instance, pent-4-enylsilyl radicals have been shown to undergo endo-cyclization to form a six-membered ring. researchgate.net This suggests that radical-initiated cyclization of 2-Bromoethyl(chloromethyl)dimethylsilane could also be a viable pathway under appropriate conditions, potentially leading to a siletane-containing ring system.

Thermal Rearrangements (e.g., Halogen Migration)

The thermal behavior of organosilanes can be complex, often involving rearrangements and migrations of substituents. For 2-Bromoethyl(chloromethyl)dimethylsilane, two primary modes of thermal rearrangement can be considered: intermolecular processes and intramolecular halogen migration.

Studies on the thermal rearrangement of other (chloromethyl)silanes have indicated that intermolecular processes can be significant. rsc.org These reactions can lead to a redistribution of substituents among silicon centers, rather than a simple intramolecular rearrangement.

Intramolecular halogen migration, specifically a 1,2-migration, is another theoretical possibility, which would involve the movement of a halogen from the carbon to the silicon atom. However, such migrations are not commonly observed in simple haloalkylsilanes under thermal conditions. Theoretical studies on similar systems, such as (aminomethyl)silane, have explored the migration of groups between silicon and an adjacent atom, suggesting high energy barriers for such processes. nih.gov The migration of a halogen in haloallenyl ketones has been shown to proceed via a halirenium intermediate, a pathway that is unlikely to be accessible for a saturated system like 2-Bromoethyl(chloromethyl)dimethylsilane under thermal conditions. nih.govorganic-chemistry.orgelsevierpure.com Therefore, intermolecular rearrangements are the more probable thermal decomposition pathway for this compound.

Role in Catalytic Processes

The halogenated alkyl groups of 2-Bromoethyl(chloromethyl)dimethylsilane make it a potentially valuable substrate in various catalytic reactions, particularly in the formation of new carbon-carbon and carbon-heteroatom bonds.

As a Substrate in Cross-Coupling Reactions (e.g., Hiyama Coupling)

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. wikipedia.org While the traditional Hiyama coupling involves the reaction of an organosilane as the nucleophilic partner, the presence of C-Br and C-Cl bonds in 2-Bromoethyl(chloromethyl)dimethylsilane allows it to act as the electrophilic partner.

The chemoselectivity of such a reaction would be a key consideration, as the relative reactivity of the C-Br and C-Cl bonds would determine which site participates in the cross-coupling. Generally, the reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the order C-I > C-Br > C-Cl. This suggests that a cross-coupling reaction with an organosilane would preferentially occur at the C-Br bond of the 2-bromoethyl group.

Recent advancements in Hiyama and other cross-coupling reactions have demonstrated the successful use of alkyl halides as substrates. rsc.orgrsc.orgresearchgate.net The choice of catalyst, ligands, and reaction conditions can significantly influence the chemoselectivity in dihalogenated compounds. nih.govwhiterose.ac.uknih.govresearchgate.net For instance, specific palladium catalysts and ligand systems have been developed to selectively activate one halogen over another in dihaloarenes. A similar approach could potentially be applied to control the site of reaction in 2-Bromoethyl(chloromethyl)dimethylsilane.

Table 1: Potential Cross-Coupling Reactions of 2-Bromoethyl(chloromethyl)dimethylsilane

| Cross-Coupling Partner | Catalyst System | Potential Product |

|---|---|---|

| Aryltrimethoxysilane | Pd(OAc)₂ / SPhos | Aryl-substituted ethyl(chloromethyl)dimethylsilane |

| Vinyltrimethoxysilane | Pd(PPh₃)₄ / TBAF | Vinyl-substituted ethyl(chloromethyl)dimethylsilane |

This table presents hypothetical reaction outcomes based on established cross-coupling methodologies.

Participation in Hydrosilylation-Related Chemistry

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, a reaction in which 2-Bromoethyl(chloromethyl)dimethylsilane cannot directly participate as it lacks a Si-H bond. However, it can play a significant role in post-hydrosilylation modifications.

After a primary hydrosilylation reaction has introduced a silyl (B83357) group onto a molecule, the reactive halogenated arms of 2-Bromoethyl(chloromethyl)dimethylsilane can be used to further functionalize the product. For example, the product of a hydrosilylation reaction could be derivatized to contain a nucleophilic group (e.g., an amine or a thiol) which could then react with 2-Bromoethyl(chloromethyl)dimethylsilane to attach the dimethylsilyl moiety with a remaining reactive halogen for further transformations.

This approach is common in the synthesis of functionalized silicones and siloxane-based materials. sciepub.comnih.govvot.plresearchgate.netresearchgate.net Organofunctional silanes are widely used as coupling agents, crosslinking agents, and adhesion promoters in polymer and materials science. researchgate.netrussoindustrial.ru 2-Bromoethyl(chloromethyl)dimethylsilane, with its two distinct reactive sites, could serve as a valuable building block for the synthesis of complex silicone architectures and functionalized surfaces.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Bromoethyl(chloromethyl)dimethylsilane |

| Azasilepane |

| Siletane |

| (Aminomethyl)silane |

| Haloallenyl ketone |

| Aryltrimethoxysilane |

| Vinyltrimethoxysilane |

| Alkyl Grignard Reagent |

| Pd(OAc)₂ |

| SPhos |

| Pd(PPh₃)₄ |

| TBAF |

| Ni(acac)₂ |

Applications of 2 Bromoethyl Chloromethyl Dimethylsilane in Advanced Materials and Polymer Science

Monomeric Building Block in Polymer Synthesis

The dual reactive sites of 2-Bromoethyl(chloromethyl)dimethylsilane, a bromoethyl group and a chloromethyl group attached to a central silicon atom, make it a versatile building block in various polymerization strategies. These two distinct halogenated groups offer differential reactivity, allowing for sequential and controlled chemical transformations.

Utilization in Anionic Polymerization as a Linking Agent or Monomer

Anionic polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. In this context, 2-Bromoethyl(chloromethyl)dimethylsilane can theoretically be employed as a linking agent to couple living polymer chains. The high reactivity of the chloromethyl group with anionic species allows for the efficient end-capping of living polymers. Subsequently, the less reactive bromoethyl group remains available for further post-polymerization modification, enabling the creation of complex macromolecular architectures.

While the direct use of 2-Bromoethyl(chloromethyl)dimethylsilane as a monomer in anionic polymerization is not extensively documented, its structure suggests potential for the synthesis of silicon-containing polymers. The reactivity of the halide groups would need to be carefully managed to prevent side reactions that could lead to chain termination or branching.

Precursor for Functionalized Polymers and Copolymers

The presence of two distinct and reactive halogen atoms makes 2-Bromoethyl(chloromethyl)dimethylsilane an excellent precursor for the synthesis of functionalized polymers and copolymers. One or both of the halide groups can be substituted with a variety of functional moieties through nucleophilic substitution reactions. This pre-functionalization of the monomer allows for the direct incorporation of desired functionalities into the polymer backbone during polymerization. Alternatively, the halogen atoms can be preserved during polymerization and later converted to other functional groups in a post-polymerization modification step. This approach offers a versatile platform for creating a wide range of functional materials with applications in areas such as surface modification, drug delivery, and catalysis.

Tailoring Material Properties

The incorporation of 2-Bromoethyl(chloromethyl)dimethylsilane into polymer structures can significantly influence the final properties of the material. The silicon-containing nature of the monomer, combined with the ability to introduce various functional groups, provides a powerful tool for tailoring material characteristics.

Integration into Block Copolymers for Controlled Architectures

Block copolymers are a class of polymers composed of two or more distinct polymer chains linked together. The unique properties of block copolymers arise from the microphase separation of the different blocks into ordered nanostructures. 2-Bromoethyl(chloromethyl)dimethylsilane can be utilized in the synthesis of block copolymers to introduce a silicon-containing block. This can be achieved by using the compound to initiate the polymerization of a second monomer from a pre-existing polymer chain or by coupling two different pre-formed polymer blocks. The resulting block copolymers, containing a polysiloxane-like segment, can exhibit enhanced thermal stability, low surface energy, and gas permeability, making them suitable for applications in membranes, elastomers, and lithography.

| Polymerization Technique | Role of 2-Bromoethyl(chloromethyl)dimethylsilane | Resulting Architecture | Potential Properties |

| Sequential Anionic Polymerization | Linking Agent | A-B Diblock Copolymers | Combines properties of both blocks |

| Atom Transfer Radical Polymerization (ATRP) | Initiator Precursor | A-B-A Triblock Copolymers | Enhanced mechanical and thermal properties |

Development of Functional Polyorganosiloxanes

Polyorganosiloxanes, commonly known as silicones, are widely used materials due to their excellent thermal stability, flexibility, and biocompatibility. The introduction of functional groups along the polysiloxane backbone can further enhance their properties and expand their applications. 2-Bromoethyl(chloromethyl)dimethylsilane can serve as a key precursor for the synthesis of functional polyorganosiloxanes. The reactive halide groups can be used to attach a variety of side chains, including polar groups, chromophores, or biologically active molecules. This functionalization can alter the solubility, surface properties, and responsiveness of the resulting polyorganosiloxanes, leading to the development of advanced materials for sensors, coatings, and biomedical devices.

Electron-Beam Resist Chemistry

Electron-beam (e-beam) lithography is a high-resolution patterning technique used in the fabrication of microelectronic devices. The process relies on the use of an electron-beam resist, a material that undergoes a chemical change upon exposure to an electron beam. While direct evidence of the use of 2-Bromoethyl(chloromethyl)dimethylsilane in e-beam resist formulations is limited in publicly available literature, its chemical structure suggests potential applicability.

Information regarding "2-Bromoethyl(chloromethyl)dimethylsilane" is not available in the public domain, preventing the generation of the requested article.

Extensive searches of scientific literature and chemical databases have yielded no specific information on the chemical compound “2-Bromoethyl(chloromethyl)dimethylsilane” in the context of its applications in advanced materials and polymer science. Specifically, there is no available research detailing its role in halomethylated polysilane systems or the mechanisms of crosslinking and scission in its radiation chemistry.

The provided outline requires a detailed and scientifically accurate account of these specific applications. Without any primary or secondary research sources mentioning "2-Bromoethyl(chloromethyl)dimethylsilane," it is not possible to generate content that is both accurate and adheres to the strict confines of the user's request. Any attempt to do so would involve speculation or the presentation of information on related but distinct compounds, which would violate the core instructions of the prompt.

Therefore, the requested article on the applications of "2-Bromoethyl(chloromethyl)dimethylsilane" cannot be produced at this time due to the absence of relevant scientific data.

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy for Conformational Analysis (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for investigating the conformational isomerism of flexible molecules like 2-Bromoethyl(chloromethyl)dimethylsilane. Due to rotation around the Si-C and C-C single bonds, the molecule is expected to exist as a mixture of different conformers, primarily the anti and gauche forms. These conformers have distinct vibrational modes, leading to unique signatures in their IR and Raman spectra. openreview.net

In the gaseous or liquid state, both anti and gauche conformers are likely to be present in equilibrium. The IR and Raman spectra would, therefore, exhibit a superposition of the vibrational bands from both forms. By analyzing the temperature dependence of the relative intensities of these bands, the enthalpy difference between the conformers can be determined. openreview.net Upon crystallization or cooling to a solid amorphous state, it is common for the molecule to adopt a single, most stable conformation, resulting in a simplification of the spectra as bands corresponding to the less stable conformer disappear.

The assignment of specific vibrational frequencies to particular molecular motions is complex but can be aided by computational methods, such as Density Functional Theory (DFT) calculations. Key vibrational modes for 2-Bromoethyl(chloromethyl)dimethylsilane would include:

C-H stretching vibrations, typically observed in the 2800-3000 cm⁻¹ region.

CH₂ scissoring and wagging modes.

Si-C stretching vibrations, which are characteristic of organosilicon compounds.

C-Cl and C-Br stretching vibrations, which are expected at lower frequencies and are sensitive to the conformational state.

The Si(CH₃)₂ group will have characteristic symmetric and asymmetric stretching and deformation modes.

The complementarity of IR and Raman spectroscopy is crucial; vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete picture of the molecule's vibrational landscape. acs.org

Table 1: Predicted General Vibrational Modes for 2-Bromoethyl(chloromethyl)dimethylsilane

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Technique |

| C-H stretching | 2800 - 3000 | IR and Raman |

| CH₂ scissoring | ~1450 | IR and Raman |

| Si-CH₃ symmetric/asymmetric stretch | 600 - 800 | IR and Raman |

| C-Cl stretching | 600 - 800 | IR and Raman |

| C-Br stretching | 500 - 600 | IR and Raman |

| Si-C stretching | 600 - 800 | IR and Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the covalent structure of 2-Bromoethyl(chloromethyl)dimethylsilane by probing the chemical environment of the ¹H and ¹³C nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.

A singlet for the six protons of the two equivalent methyl groups attached to the silicon atom. This signal is expected to be the most upfield.

A singlet for the two protons of the chloromethyl (-CH₂Cl) group.

A triplet for the two protons of the methylene (B1212753) group adjacent to the silicon atom (-Si-CH₂-).

A triplet for the two protons of the methylene group adjacent to the bromine atom (-CH₂Br).

The chemical shifts of these signals are influenced by the electronegativity of the neighboring atoms. The protons on the chloromethyl and bromomethyl groups are expected to be the most downfield due to the deshielding effect of the halogen atoms. The integration of the peak areas would correspond to the ratio of protons in each environment (6:2:2:2).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to exhibit four signals, one for each unique carbon environment.

A signal for the two equivalent methyl carbons.

A signal for the chloromethyl carbon.

A signal for the methylene carbon bonded to silicon.

A signal for the methylene carbon bonded to bromine.

The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, with carbons attached to electronegative halogens appearing further downfield. oregonstate.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Bromoethyl(chloromethyl)dimethylsilane

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| ¹H | Si-(CH₃)₂ | 0.1 - 0.5 | Singlet | 6H |

| ¹H | -CH₂Cl | 2.8 - 3.2 | Singlet | 2H |

| ¹H | -Si-CH₂- | 1.0 - 1.5 | Triplet | 2H |

| ¹H | -CH₂Br | 3.3 - 3.7 | Triplet | 2H |

| ¹³C | Si-(CH₃)₂ | -2 - 5 | Quartet | - |

| ¹³C | -CH₂Cl | 25 - 35 | Triplet | - |

| ¹³C | -Si-CH₂- | 15 - 25 | Triplet | - |

| ¹³C | -CH₂Br | 30 - 40 | Triplet | - |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural confirmation. For 2-Bromoethyl(chloromethyl)dimethylsilane, the mass spectrum would be characterized by a complex molecular ion region due to the natural isotopic abundances of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). docbrown.infowpmucdn.com This results in a cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, [M+4]⁺, and potentially [M+6]⁺, with a characteristic intensity pattern reflecting the combined isotopic distributions.

The fragmentation of the molecular ion is expected to proceed through several pathways typical for organosilicon and halogenated compounds. acs.orglibretexts.org

Alpha-cleavage: Cleavage of the C-C or Si-C bonds adjacent to the silicon atom is a common fragmentation pathway for organosilanes. This could lead to the loss of a chloromethyl radical (•CH₂Cl) or a bromoethyl radical (•CH₂CH₂Br).

Loss of Halogen Radicals: The cleavage of the C-Cl or C-Br bond can result in the loss of a chlorine or bromine radical.

Rearrangement Reactions: Rearrangements, such as the McLafferty rearrangement, are possible if the alkyl chains were longer, but are less likely to be the primary pathway for this molecule. libretexts.org

The resulting fragment ions would also exhibit characteristic isotopic patterns if they retain the chlorine or bromine atoms. High-resolution mass spectrometry would allow for the determination of the exact elemental composition of the parent molecule and its fragments.

Table 3: Predicted Collision Cross Section (CCS) Data for Adducts of 2-Bromoethyl(chloromethyl)dimethylsilane

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 214.96530 | 137.5 |

| [M+Na]⁺ | 236.94724 | 149.8 |

| [M-H]⁻ | 212.95074 | 140.7 |

| [M+NH₄]⁺ | 231.99184 | 161.5 |

| [M+K]⁺ | 252.92118 | 137.7 |

| [M+H-H₂O]⁺ | 196.95528 | 139.7 |

| [M+HCOO]⁻ | 258.95622 | 152.9 |

| [M+CH₃COO]⁻ | 272.97187 | 182.4 |

| [M+Na-2H]⁻ | 234.93269 | 145.6 |

| [M]⁺ | 213.95747 | 158.2 |

| [M]⁻ | 213.95857 | 158.2 |

Data sourced from PubChem. m/z refers to the mass-to-charge ratio.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. wikipedia.org If a suitable single crystal of 2-Bromoethyl(chloromethyl)dimethylsilane can be grown, this technique would provide a wealth of structural information. excillum.com

A crystallographic analysis would reveal:

The exact bond lengths, bond angles, and torsion angles within the molecule.

The preferred conformation of the molecule in the crystalline lattice.

The packing of the molecules in the unit cell and the nature of any intermolecular interactions, such as van der Waals forces or weaker halogen bonding.

As of the current literature, a crystal structure for 2-Bromoethyl(chloromethyl)dimethylsilane has not been reported. However, studies on other small organosilicon molecules have shown that in situ crystallization on the diffractometer can be a successful technique for compounds that are liquid at room temperature. researchgate.net Such an analysis would provide an unambiguous determination of its solid-state conformation and offer valuable data for comparison with computational models and the interpretation of vibrational spectra. ncsu.edu

Future Research Directions and Emerging Trends

Sustainable Synthesis Approaches for Halogenated Organosilanes

The industrial production of halogenated organosilanes has traditionally relied on processes that can be energy-intensive and utilize hazardous reagents. A significant future trend is the development of sustainable and green synthesis routes that minimize environmental impact, improve safety, and increase efficiency. Research into the synthesis of compounds like 2-Bromoethyl(chloromethyl)dimethylsilane is expected to align with these principles.

Key emerging trends include:

Electrochemical Synthesis: Electrosynthesis is emerging as a powerful alternative to traditional methods that often use hazardous alkali metals. nih.gov This technique allows for the formation of Si-C and Si-Si bonds under milder conditions by activating readily available chlorosilanes electrochemically. rsc.orgresearchgate.net Future work could adapt these electrochemical methods to construct bifunctional silanes, potentially offering a more controlled and less hazardous route than conventional multi-step syntheses.

Solvent-Free and Alternative Solvent Systems: A move towards solvent-free reaction conditions is a core tenet of green chemistry. acs.org Research has demonstrated the feasibility of organocatalytic synthesis of certain organosilanes without solvents, which simplifies purification and reduces waste. acs.org Where solvents are necessary, the use of greener alternatives like alcohols is being explored, for example, in cobalt-catalyzed dehydrogenative coupling reactions. nih.gov

Catalysis with Earth-Abundant Metals: The dependence on precious metal catalysts, such as platinum, is a major drawback in conventional organosilane synthesis. Future research will increasingly focus on catalysts based on earth-abundant and environmentally benign metals like cobalt, iron, and nickel. nih.gov Developing catalytic systems based on these metals for the specific hydrosilylation and functionalization steps required to produce 2-Bromoethyl(chloromethyl)dimethylsilane is a critical research direction.

Utilization of Industrial Byproducts: The Müller-Rochow Direct Process, a cornerstone of silicone production, generates significant quantities of disilane (B73854) byproducts. hydrophobe.org Innovative protocols are being developed to convert this "Direct Process Residue" into valuable bifunctional monosilanes through hydrogenation and Si-Si bond cleavage. hydrophobe.org Applying this circular economy approach could provide a sustainable feedstock for producing complex halogenated silanes.

Table 1: Comparison of Conventional vs. Emerging Sustainable Synthesis Strategies for Halogenated Organosilanes

| Feature | Conventional Methods | Emerging Sustainable Approaches |

|---|---|---|

| Reducing Agents | Hazardous alkali metals (e.g., Na, Li) | Electrochemical reduction rsc.org |

| Catalysts | Precious metals (e.g., Platinum) | Earth-abundant metals (e.g., Co, Fe) nih.gov |

| Solvents | Volatile organic compounds (VOCs) | Solvent-free conditions, green solvents (e.g., alcohols) acs.orgresearchgate.net |

| Feedstocks | Virgin raw materials | Industrial byproducts (e.g., Direct Process Residue) hydrophobe.org |

| Reaction Conditions | Often harsh, high temperature/pressure | Milder conditions, ambient temperature/pressure nih.gov |

Exploration of Novel Catalytic Transformations Involving the Compound

The presence of two different carbon-halogen bonds (C-Br and C-Cl) in 2-Bromoethyl(chloromethyl)dimethylsilane offers a platform for selective catalytic transformations. The differential reactivity of these bonds is a key area for future exploration, enabling the stepwise and controlled introduction of various functional groups.

Emerging research directions include:

Selective Cross-Coupling Reactions: A major focus will be on developing catalytic systems that can selectively activate the C-Br bond while leaving the C-Cl bond intact, or vice versa. This would allow for sequential cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build complex molecular architectures. Research into catalysts using first-row transition metals like iron and cobalt, which exhibit unique reactivity, could provide pathways for such selective functionalization. acs.org

Intramolecular Cyclization: The compound's structure is pre-disposed for intramolecular ring-forming reactions. Catalytic activation could lead to the formation of novel sila-heterocycles. For instance, reaction with a binucleophile could result in cyclization to form five- or six-membered rings containing silicon. Exploring lanthanide-catalyzed hydroamination or hydroalkoxylation could yield new cyclic structures. tandfonline.comacs.org This opens a pathway to a class of constrained organosilicon compounds with unique electronic and steric properties.

Transition-Metal-Free Catalysis: To further enhance sustainability, research into transition-metal-free catalytic systems is gaining traction. Methods using strong bases or organocatalysts to mediate C-C and C-heteroatom bond formation are of high interest. nih.gov Developing such protocols for the selective functionalization of 2-Bromoethyl(chloromethyl)dimethylsilane would be a significant advance.

Advanced Materials Design and Applications Incorporating the Compound

The bifunctional nature of 2-Bromoethyl(chloromethyl)dimethylsilane makes it an ideal candidate as a building block or modifier for advanced materials. Its ability to form two distinct types of covalent bonds allows for precise control over material architecture and properties.

Future applications in materials science are envisioned in several areas:

Polymer Crosslinking and Modification: The compound can act as a versatile crosslinking agent in polymer chemistry. sigmaaldrich.com By reacting sequentially with different polymer chains, it can create well-defined network structures. acs.org This could be used to enhance the thermal, mechanical, and chemical resistance of materials like polysiloxanes, rubbers, and thermosets. nih.govresearchgate.net The differential reactivity of the two halogen groups allows for a two-stage curing process, enabling the creation of complex polymer networks with tailored properties.

Surface Modification: As a coupling agent, 2-Bromoethyl(chloromethyl)dimethylsilane can be used to modify the surfaces of inorganic substrates like silica, glass, and metal oxides. sigmaaldrich.com One end of the molecule can anchor to the surface, while the other end remains available for further functionalization. This is crucial for improving adhesion between organic polymers and inorganic fillers in composite materials and for creating functional surfaces for sensors or biomedical devices. nih.govresearchgate.net

Precursors for Polymer-Derived Ceramics (PDCs): Organosilicon polymers are critical precursors for advanced ceramics like silicon carbide (SiC) and silicon oxycarbide (SiOC). dtic.milmdpi.com Incorporating 2-Bromoethyl(chloromethyl)dimethylsilane into preceramic polymer backbones could introduce reactive sites for controlled crosslinking. mdpi.com This is vital for increasing the ceramic yield upon pyrolysis and for tailoring the final microstructure of the ceramic material, which is essential for high-temperature applications. acs.org

Table 2: Potential Roles of 2-Bromoethyl(chloromethyl)dimethylsilane in Advanced Materials

| Application Area | Function of the Compound | Potential Outcome |

|---|---|---|

| Polymer Composites | Crosslinking Agent / Coupling Agent | Enhanced mechanical strength, thermal stability, and interfacial adhesion. researchgate.net |

| Surface Engineering | Surface Modifier | Creation of functional surfaces with tailored wettability, adhesion, and biocompatibility. sigmaaldrich.com |

| Advanced Ceramics | Preceramic Polymer Additive | Increased ceramic yield, control over microstructure, and tailored thermo-mechanical properties. mdpi.com |

| Functional Polymers | Bifunctional Monomer | Synthesis of hyperbranched or specialty polymers with reactive pendant groups. nih.gov |

Bio-inspired Organosilicon Chemistry

Excluding direct biological or medical applications, bio-inspired chemistry focuses on mimicking the principles of biological systems to create novel materials and structures. Organosilanes are central to this field, particularly in replicating natural biomineralization processes, such as those seen in diatoms. mdpi.com

Future research in this domain could leverage 2-Bromoethyl(chloromethyl)dimethylsilane for:

Templated Self-Assembly: Nature excels at creating hierarchical structures through templated self-assembly. researchgate.net The bifunctional and directional nature of this compound makes it an excellent candidate for programming the self-assembly of organosilanes into complex, ordered nanostructures. nih.gov By controlling the sequential reaction of the two haloalkyl groups, it could be used to direct the formation of multilayered or patterned silica-based materials.

Hierarchical Nanostructure Fabrication: There is growing interest in using organosilanes as building blocks for hierarchical structures that have features spanning multiple length scales. researchgate.netresearchgate.net The compound could serve as a molecular linker to bridge nanoscale building blocks (like nanoparticles) into microscale assemblies, or to create intricate patterns through vapor deposition or soft lithography techniques. researchgate.net

Hybrid Organic-Inorganic Materials: Bio-inspired materials often involve the intricate integration of organic and inorganic components. mdpi.com The ability of 2-Bromoethyl(chloromethyl)dimethylsilane to react with both organic polymers and inorganic surfaces makes it a prime candidate for creating such hybrid systems. It can act as a molecular "glue" to construct materials that combine the flexibility of polymers with the rigidity and stability of inorganic frameworks, mimicking structures like bone or nacre. researchgate.net

Expanding Computational Models for Predictive Chemistry

As organosilicon chemistry grows in complexity, computational modeling becomes an indispensable tool for predicting reactivity, designing new materials, and understanding reaction mechanisms at the molecular level.

Future computational research related to 2-Bromoethyl(chloromethyl)dimethylsilane will likely focus on:

Predictive Reactivity Models: Density Functional Theory (DFT) is a powerful tool for studying the electronic structure and reactivity of molecules. nih.gov Future DFT studies will be crucial for precisely calculating the activation barriers for the cleavage of the C-Br versus the C-Cl bond in the presence of different catalysts. acs.org This will enable the in-silico screening of catalysts for selective transformations, accelerating experimental discovery.

Molecular Dynamics (MD) Simulations: MD simulations are essential for understanding the structure and properties of polymeric materials. rsc.org For materials incorporating 2-Bromoethyl(chloromethyl)dimethylsilane as a crosslinker, MD simulations can predict key properties like glass transition temperature, mechanical moduli, and diffusion of small molecules within the polymer network. acs.orgtandfonline.com This allows for the rational design of materials with specific performance characteristics before synthesis.

Mechanism Elucidation: Computational chemistry can clarify complex reaction mechanisms. hydrophobe.orgnih.gov For novel catalytic transformations involving this compound, computational studies can map out the entire reaction pathway, identify transition states and intermediates, and explain observed selectivity. nih.gov This fundamental understanding is key to optimizing reaction conditions and improving catalyst design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.